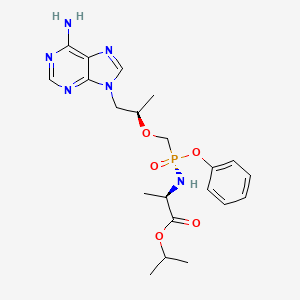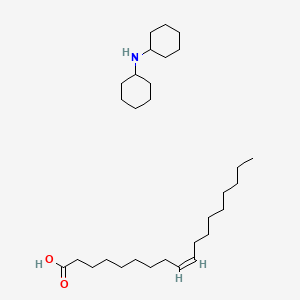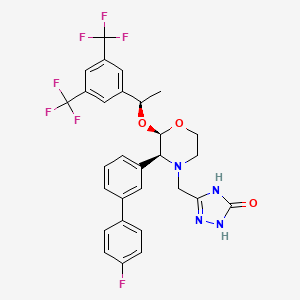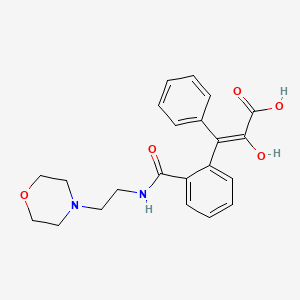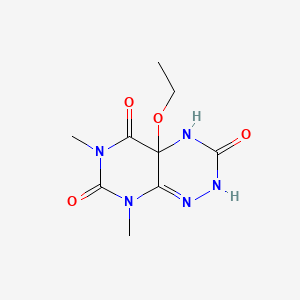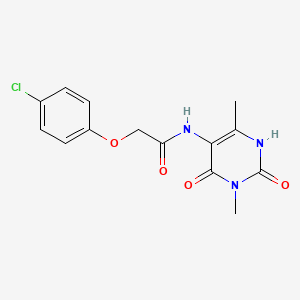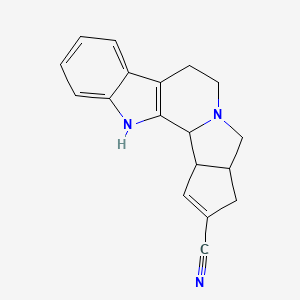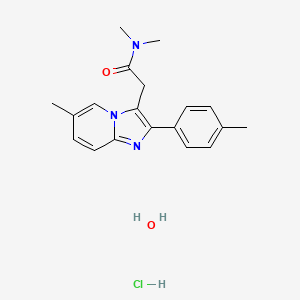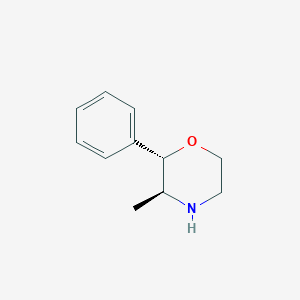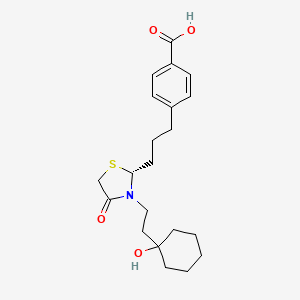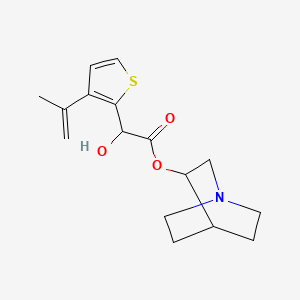
3-Butenoic acid, 2-hydroxy-3-methyl-2-(2-thienyl)-, 3-quinuclidinyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Quinuclidyl-2-thienyl(isopropenyl)glycolate is a complex organic compound with the molecular formula C16H21NO3S It contains a quinuclidine ring, a thienyl group, and an isopropenyl glycolate moiety
Preparation Methods
The synthesis of 3-Quinuclidyl-2-thienyl(isopropenyl)glycolate involves multiple steps, including the formation of the quinuclidine ring, the introduction of the thienyl group, and the addition of the isopropenyl glycolate moiety. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate these transformations. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity .
Chemical Reactions Analysis
3-Quinuclidyl-2-thienyl(isopropenyl)glycolate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Scientific Research Applications
3-Quinuclidyl-2-thienyl(isopropenyl)glycolate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Quinuclidyl-2-thienyl(isopropenyl)glycolate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Comparison with Similar Compounds
3-Quinuclidyl-2-thienyl(isopropenyl)glycolate can be compared to other compounds with similar structural features, such as:
Quinoline derivatives: These compounds share the quinuclidine ring and have applications in medicinal chemistry.
Thienyl-containing compounds: Similar to 3-Quinuclidyl-2-thienyl(isopropenyl)glycolate, these compounds have a thienyl group and are used in various chemical and biological studies.
Isopropenyl glycolate derivatives: These compounds share the isopropenyl glycolate moiety and are used in the synthesis of complex organic molecules.
Properties
CAS No. |
102367-39-5 |
|---|---|
Molecular Formula |
C16H21NO3S |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-(3-prop-1-en-2-ylthiophen-2-yl)acetate |
InChI |
InChI=1S/C16H21NO3S/c1-10(2)12-5-8-21-15(12)14(18)16(19)20-13-9-17-6-3-11(13)4-7-17/h5,8,11,13-14,18H,1,3-4,6-7,9H2,2H3 |
InChI Key |
XNSVDTZPCHJQSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=C(SC=C1)C(C(=O)OC2CN3CCC2CC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


